molecular formula C8H9BO3 B591514 (2,3-Dihydrobenzofuran-6-yl)boronic acid CAS No. 763120-44-1

(2,3-Dihydrobenzofuran-6-yl)boronic acid

Cat. No.: B591514
CAS No.: 763120-44-1
M. Wt: 163.967
InChI Key: OQULHKYTKYFWIV-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzofuran-6-yl)boronic acid is an organic compound with the molecular formula C8H9BO3. It is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological and pharmacological activities

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzofuran-6-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The reactions are typically carried out under an inert atmosphere to prevent oxidation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Biological Activity

(2,3-Dihydrobenzofuran-6-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is significant in drug design, especially for targeting glycoproteins and other biomolecules containing diol structures. The compound's molecular weight is approximately 163.97 g/mol, and it typically exists as a solid at room temperature.

The primary mechanism through which this compound exerts its biological effects is through participation in Suzuki-Miyaura cross-coupling reactions , which are crucial for forming carbon-carbon bonds in organic synthesis. This reaction allows the compound to serve as a versatile building block for synthesizing complex organic molecules, including potential pharmaceuticals .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Research indicates that derivatives of 2,3-dihydrobenzofurans exhibit potent inhibitory effects on various cancer cell lines. For instance, certain derivatives have shown selectivity for the second bromodomain (BD2) of the BET family proteins, which are implicated in cancer progression. These compounds demonstrated over 1000-fold selectivity against BD1, making them promising candidates for cancer therapeutics .
  • Antimicrobial Properties : The compound has also been studied for its potential antimicrobial effects. Boronic acids can interact with bacterial cell wall components and enzymes, which may inhibit bacterial growth and biofilm formation .
  • Enzyme Inhibition : this compound has been explored as an inhibitor of various enzymes involved in disease processes. For example, it has shown activity against proteasomes and histone deacetylases (HDACs), which are crucial targets in cancer therapy .

Case Studies and Research Findings

Several case studies have illustrated the biological efficacy of this compound derivatives:

  • Study on BET Inhibitors : A series of 2,3-dihydrobenzofuran derivatives were synthesized and tested for their ability to inhibit BET proteins. One notable compound showed a pIC50 value of 7.9 against BD2 with excellent solubility and pharmacokinetic properties in vivo .
  • Antiproliferative Activity : Another research effort demonstrated that certain boronic acid derivatives exhibited significant antiproliferative activity against multiple myeloma cell lines with IC50 values lower than those of existing treatments like bortezomib .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

Compound TypeSelectivitySolubilityIC50 Values (nmol/L)
This compound >1000-foldHigh (>100 µg/mL)4.31 - 8.98
Benzofuran Derivatives VariableModerateVaries
Traditional Boronic Acids LowLow to ModerateVaries

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQULHKYTKYFWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CCO2)C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726700
Record name 2,3-Dihydro-1-benzofuran-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763120-44-1
Record name 2,3-Dihydro-1-benzofuran-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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